3-Hydroxychrysene-d11
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Overview
Description
3-Hydroxychrysene-d11 is a deuterium-labeled derivative of 3-Hydroxychrysene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used to study metabolic pathways and pharmacokinetics. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxychrysene-d11 involves the deuteration of 3-Hydroxychrysene. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the product are critical factors, and quality control measures are implemented to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxychrysene-d11 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
3-Hydroxychrysene-d11 is widely used in scientific research, including:
Chemistry: As a tracer in studying metabolic pathways and reaction mechanisms.
Biology: In the investigation of biological processes and interactions.
Medicine: For drug development and pharmacokinetic studies.
Industry: Used in environmental toxicology to monitor pollutant exposure
Mechanism of Action
The mechanism of action of 3-Hydroxychrysene-d11 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise quantitation and tracking of the compound within metabolic pathways. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxychrysene: The non-deuterated form of 3-Hydroxychrysene-d11.
Deuterated Hydrocarbons: Other deuterium-labeled hydrocarbons used for similar research purposes.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantitation. This makes it particularly valuable in drug development and environmental studies .
Properties
Molecular Formula |
C18H12O |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriochrysen-3-ol |
InChI |
InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
PULKTNQKGZNFNB-LFFOKYCESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C3C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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